molecular formula C21H16N2O2 B11952543 4-Ethyl-N-(2-nitro-9H-fluoren-9-ylidene)aniline CAS No. 102241-35-0

4-Ethyl-N-(2-nitro-9H-fluoren-9-ylidene)aniline

Cat. No.: B11952543
CAS No.: 102241-35-0
M. Wt: 328.4 g/mol
InChI Key: FRPKQMMWQYKMQP-UHFFFAOYSA-N
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Description

4-Ethyl-N-(2-nitro-9H-fluoren-9-ylidene)aniline is an organic compound with the molecular formula C21H16N2O2 It is a derivative of fluorenone and aniline, characterized by the presence of an ethyl group and a nitro group attached to the fluorenylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-N-(2-nitro-9H-fluoren-9-ylidene)aniline typically involves the condensation of 4-ethyl aniline with 2-nitrofluorenone. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and efficiency, often involving continuous flow reactors and automated purification systems. The use of advanced analytical techniques ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-N-(2-nitro-9H-fluoren-9-ylidene)aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The fluorenylidene moiety can be reduced to fluorenyl under hydrogenation conditions.

    Substitution: The ethyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds.

Major Products Formed

    Oxidation: Formation of 4-ethyl-N-(2-amino-9H-fluoren-9-ylidene)aniline.

    Reduction: Formation of 4-ethyl-N-(2-nitro-9H-fluoren-9-yl)aniline.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Ethyl-N-(2-nitro-9H-fluoren-9-ylidene)aniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 4-Ethyl-N-(2-nitro-9H-fluoren-9-ylidene)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorenylidene moiety can intercalate with DNA, affecting its structure and function. These interactions contribute to the compound’s biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-9-(2-nitro-9H-fluoren-9-ylidene)-9H-fluorene
  • 4,4’-(((9H-fluoren-9-ylidene)methylene)bis(4,1-phenylene))dipyridine
  • 2-Nitro-9H-fluoren-9-one

Uniqueness

4-Ethyl-N-(2-nitro-9H-fluoren-9-ylidene)aniline is unique due to the presence of both an ethyl group and a nitro group on the fluorenylidene moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. Its ability to undergo various chemical reactions and its potential biological activity further distinguish it from similar compounds.

Properties

CAS No.

102241-35-0

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-nitrofluoren-9-imine

InChI

InChI=1S/C21H16N2O2/c1-2-14-7-9-15(10-8-14)22-21-19-6-4-3-5-17(19)18-12-11-16(23(24)25)13-20(18)21/h3-13H,2H2,1H3

InChI Key

FRPKQMMWQYKMQP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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